Clovoxamine-d3

Description

BenchChem offers high-quality Clovoxamine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clovoxamine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

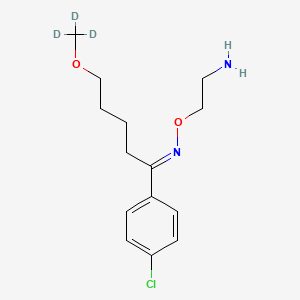

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(E)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVSQRPGBUFKM-AVARJMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Stability Profiling of Deuterated Clovoxamine in Solution

Executive Summary

This technical guide provides a rigorous framework for evaluating the solution stability of deuterated Clovoxamine (

Unlike standard stability protocols that focus solely on chemical degradation (e.g., hydrolysis, oxidation), this guide mandates a dual-track analysis. Researchers must validate that the deuterium label remains covalently bound under physiological and storage conditions (

Chemical & Isotopic Architecture

The Molecule

Clovoxamine is a 4-chloro-valerophenone O-(2-aminoethyl)oxime. To enhance metabolic stability, deuterium is typically incorporated at sites susceptible to CYP450-mediated oxidation.

-

Target Scaffold: 1-(4-chlorophenyl)-5-methoxy-1-pentanone O-(2-aminoethyl)oxime.[1]

-

Primary Deuteration Sites:

-

-Methoxy Group (

-

Aminoethyl Chain (

): Targets -

-Methylene Group (

-

-Methoxy Group (

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (

-

Primary KIE: If

bond breakage is the rate-determining step in metabolism ( -

Stability Implication: While

bonds are metabolically robust, they are not immune to acid/base-catalyzed exchange in solution if located at enolizable positions.

Mechanisms of Instability

Understanding the causality of degradation is essential for designing valid experiments.

Chemical Instability: Oxime Hydrolysis

The primary chemical degradation pathway for Clovoxamine is the acid-catalyzed hydrolysis of the oxime ether linkage.

-

Mechanism: Protonation of the imine nitrogen

Nucleophilic attack by water -

Critical pH: Hydrolysis is accelerated at

.

Isotopic Instability: D/H Exchange

This is the "silent" degradation. The molecule remains chemically intact (same HPLC retention time) but loses its isotopic label (mass shift).

-

Mechanism: Acid or base-catalyzed enolization.

-

Risk Zone: Deuteriums placed at the

-position (next to the-

Note: Deuteriums on the methoxy group (

) or the aromatic ring are generally non-exchangeable under standard conditions.

-

Visualizing the Pathways

The following diagram illustrates the divergent pathways of failure: chemical breakage vs. isotopic washout.

Figure 1: Divergent instability pathways. Pathway A results in new chemical species. Pathway B results in mass loss without structural cleavage.

Comprehensive Stability Profiling Protocol

This protocol is designed to be self-validating . It uses an internal standard (IS) that is structurally distinct to correct for injection variability, while relying on mass spectrometry to distinguish degradation from exchange.

Materials & Preparation

-

Test Article:

-Clovoxamine (Free base or salt). -

Solvents: LC-MS grade Acetonitrile (MeCN), Water (

), Deuterium Oxide ( -

Buffers:

-

pH 1.2 (0.1 N HCl)

-

pH 7.4 (Phosphate Buffer)

-

pH 9.0 (Borate Buffer)

-

-

Internal Standard (IS): Fluvoxamine (non-deuterated) or a structural analog. Do not use non-deuterated Clovoxamine as IS, as it interferes with the exchange analysis.

Stress Conditions (ICH Q1A Aligned)

| Stress Type | Condition | Duration | Purpose |

| Acidic | 0.1 N HCl, 60°C | 24 - 48 hrs | Force oxime hydrolysis. |

| Basic | 0.1 N NaOH, 60°C | 24 - 48 hrs | Assess base-catalyzed D/H exchange. |

| Oxidative | 3% | 4 - 24 hrs | Simulate N-oxide formation. |

| Photolytic | UV/Vis (1.2M lux hrs) | ~1 week | Check light sensitivity (ICH Q1B). |

| Isotopic Control | 48 hrs | Critical: Verify if solvent D exchanges into the molecule. |

Experimental Workflow

-

Stock Prep: Dissolve

-Clovoxamine in DMSO (aprotic, prevents immediate exchange) at 1 mg/mL. -

Spike: Dilute stock into the respective stress buffers (Final Conc: 10 µg/mL).

-

Incubation: Incubate in sealed, amber glass vials at specified temperatures.

-

Quench:

-

For Acid/Base: Neutralize to pH 7.0 immediately before analysis.

-

For Oxidative: Add sodium metabisulfite.

-

-

Analysis: Inject onto HPLC-MS/MS immediately.

Analytical Strategy: The "Mass Shift" Method

Standard UV detection is insufficient because protiated Clovoxamine (result of exchange) has the exact same UV chromophore as deuterated Clovoxamine. You must use Mass Spectrometry.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.

-

Mobile Phase: A: 0.1% Formic Acid in

; B: MeCN. -

Mode: Positive Electrospray Ionization (+ESI).

-

Detection: Selected Ion Monitoring (SIM).

Data Interpretation Logic

You will monitor three specific signals to validate stability:

-

Parent Mass (

): The intact, deuterated drug. -

Degradant Mass (

): The ketone resulting from hydrolysis (Mass = ~212.6 amu for Cl-valerophenone derivative). -

Exchange Mass (

): The mass of the drug if one deuterium is replaced by hydrogen (

Decision Matrix

| Observation | Conclusion | Action |

| Decrease in | Chemical Instability (Hydrolysis) | Reformulate (Buffer pH adjustment). |

| Decrease in | Isotopic Instability (Exchange) | Fail. Deuterium position is labile. Redesign molecule. |

| Stable | Stable | Proceed to formulation. |

The "D-Washout" Validation Workflow

Use this diagram to program your decision logic for the analytical software.

Figure 2: Analytical decision tree for distinguishing chemical vs. isotopic degradation.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9] International Council for Harmonisation.[6] Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

-

Blake, M. I., Crespi, H. L., & Katz, J. J. (1975). Studies with Deuterated Drugs.[10] Journal of Pharmaceutical Sciences. Link

-

FDA Guidance for Industry. (2017). Deuterium-Labeled Compounds in Drug Development. U.S. Food and Drug Administration. Link

-

Claassen, V., et al. (1977).[11] Pharmacology of Clovoxamine, a New Non-Tricyclic Antidepressant. British Journal of Pharmacology.[11] Link

Sources

- 1. Clovoxamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Portico [access.portico.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. youtube.com [youtube.com]

- 9. fda.gov [fda.gov]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Fluvoxamine [drugfuture.com]

A Comprehensive Technical Guide to the Storage and Handling of Clovoxamine-d3 Reference Standards

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: Upholding Analytical Integrity

In the landscape of pharmaceutical analysis, the accuracy of quantitative bioanalytical methods is not merely a technical objective but the bedrock of drug safety and efficacy assessments. The use of stable isotope-labeled (SIL) internal standards, such as Clovoxamine-d3, is a cornerstone of this pursuit, offering unparalleled precision in correcting for analytical variability.[1][2][3] However, the integrity of these critical reagents is contingent upon their proper management. This guide provides an in-depth, scientifically-grounded framework for the storage and handling of Clovoxamine-d3 reference standards, moving beyond procedural steps to elucidate the underlying chemical principles and establish self-validating systems to ensure data of the highest caliber.

Part 1: The Physicochemical Foundation of Clovoxamine-d3 Stability

To establish optimal storage conditions, one must first understand the molecule's inherent vulnerabilities. Clovoxamine, and by extension its deuterated analog Clovoxamine-d3, possesses specific functional groups that are susceptible to degradation.

Molecular Structure and Susceptible Moieties: Clovoxamine is chemically identified as (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime. Its deuteration (d3) typically occurs on the methoxy group or ethylamine chain, which does not significantly alter its chemical reactivity but provides the mass shift essential for its function as an internal standard in mass spectrometry.[4]

The primary points of potential degradation are:

-

The Oxime Group (-C=N-O-): This is the most significant liability. The oxime linkage is susceptible to hydrolysis , particularly in the presence of moisture and under acidic or basic conditions.[5] Studies on the degradation kinetics of fluvoxamine, a structurally similar compound, confirm that hydrolysis is a primary degradation pathway.[5]

-

The Ether Linkage (-O-CH3): While generally stable, ether bonds can be susceptible to oxidative cleavage under harsh conditions.

-

Aromatic Ring & Trifluoromethyl Group: These are generally stable but can be involved in photolytic degradation pathways upon exposure to high-energy light (UV).

Logical Relationship of Degradation Factors

Caption: Key environmental factors and their resulting degradation pathways for Clovoxamine-d3.

Part 2: Core Storage Protocols for Maximum Stability

The goal of any storage protocol is to mitigate the environmental factors identified above. The recommendations differ for the neat (solid) material versus solutions.

Storage of Solid (Neat) Clovoxamine-d3

The solid form is the most stable state for long-term archival.

Table 1: Recommended Storage Conditions for Solid Clovoxamine-d3

| Parameter | Condition | Causality and Expert Rationale |

| Temperature | -20°C | Reduces the kinetic energy of molecules, dramatically slowing the rate of all potential degradation reactions. While USP guidelines for the related Fluvoxamine Maleate may permit controlled room temperature, this is for product shelf-life, not the preservation of a primary analytical standard's purity.[6] For long-term integrity, -20°C is the professional standard. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[7] This is a critical, self-validating step; by controlling the atmosphere, you remove key reactants required for degradation. |

| Light | Amber Glass Vial in Darkness | The amber color filters out UV and other high-energy wavelengths, preventing photolytic degradation. Storing the vial inside a secondary container or designated dark cabinet provides an essential second layer of protection. |

| Moisture | Tightly Sealed Vial within a Desiccator | Provides a multi-barrier defense against moisture ingress, which is the primary driver for hydrolysis of the oxime group. The tight seal is the first barrier, and the desiccator provides a low-humidity environment as the second.[7] |

Storage of Clovoxamine-d3 Stock Solutions

Solutions are inherently less stable than the solid material. The solvent introduces an additional variable and increases molecular mobility, making degradation reactions more favorable.

Table 2: Recommended Storage Conditions for Clovoxamine-d3 Stock Solutions

| Parameter | Condition | Causality and Expert Rationale |

| Temperature | -20°C (Short-term) / -80°C (Long-term) | Freezing the solution is mandatory. Storage at -80°C provides superior long-term protection by further reducing molecular motion and the rate of any potential solvent-mediated reactions compared to -20°C. |

| Solvent | Anhydrous HPLC-grade Acetonitrile or Methanol | These polar aprotic or weakly protic solvents are less reactive than aqueous solutions and readily solubilize Clovoxamine. Using an anhydrous grade minimizes the presence of water, a key reactant for hydrolysis. |

| Container | Amber Glass Vials with PTFE-lined Septa Caps | Provides light protection and a chemically inert, tight seal. Polytetrafluoroethylene (PTFE) is highly resistant to chemical attack and prevents leaching, while the tight seal minimizes solvent evaporation that would alter the standard's concentration. |

| Aliquoting | Prepare Single-Use Aliquots | This is a cornerstone of trustworthy practice. Aliquoting the stock solution into smaller, single-use vials prevents the degradation of the entire stock from repeated freeze-thaw cycles and contamination from repeated access.[8][9] |

Part 3: Field-Proven Experimental Workflows

Procedural discipline is as crucial as the storage conditions themselves.

Protocol: Initial Receipt and Handling of Solid Standard

-

Inspect Shipment: Upon arrival, immediately verify the integrity of the packaging and confirm cold chain maintenance if applicable.[9]

-

Log and Document: Log the standard into the laboratory's reference material inventory system. Record the supplier, lot number, certificate of analysis (CofA), date of receipt, and assigned storage location.[8]

-

Temperature Equilibration (Critical Step): Before opening the vial for the first time, place it in a desiccator at room temperature for at least 60 minutes. This prevents atmospheric moisture from condensing on the cold solid material, a common and preventable source of hydrolytic degradation.

-

Inert Gas Backfill: After weighing out the required amount, flush the vial headspace with a gentle stream of argon or nitrogen before resealing and returning to the freezer.[7]

Protocol: Preparation of a 1 mg/mL Primary Stock Solution

-

Environment: Perform all operations in a controlled environment (e.g., a balance enclosure or low-humidity glove box) to minimize exposure to air and moisture.

-

Weighing: Use a calibrated analytical balance to accurately weigh the desired amount of Clovoxamine-d3 solid.

-

Quantitative Transfer: Transfer the solid to a Class A volumetric flask of the appropriate size. Use small amounts of the final solvent (e.g., anhydrous Acetonitrile) to rinse the weighing vessel and ensure the complete transfer of all material.

-

Dissolution & Dilution: Add solvent to dissolve the solid completely, then dilute to the calibration mark. Mix thoroughly by inverting the sealed flask 15-20 times.

-

Aliquoting & Storage: Immediately transfer the stock solution into pre-labeled, single-use amber vials.

-

Verification: The concentration of a newly prepared stock solution should be verified against a previously validated stock or by an orthogonal method where feasible.

-

Documentation: Record all details of the preparation—including weights, volumes, solvent lot number, date, and analyst—in a dedicated logbook.[8]

Workflow for Reference Standard Management

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. uspnf.com [uspnf.com]

- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 8. Managing Reference Standards and Calibration Materials | Lab Manager [labmanager.com]

- 9. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide to the Safe Handling of Clovoxamine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Unique Profile of Clovoxamine-d3

Clovoxamine-d3 is the deuterated analog of Clovoxamine, a selective serotonin reuptake inhibitor (SSRI). The substitution of three hydrogen atoms with deuterium, a stable isotope, is a strategic modification intended to alter the compound's metabolic profile. This alteration is based on the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic processes, potentially leading to a more favorable pharmacokinetic and, in some cases, toxicological profile.[1] While deuterated compounds are generally considered non-radioactive and safe for laboratory use, their handling requires a nuanced understanding of both the parent compound's potent psychoactive properties and the subtle but significant changes introduced by isotopic substitution.[1]

This guide provides an in-depth framework for the safe handling of Clovoxamine-d3, moving beyond standard safety data sheet (SDS) protocols to explain the scientific rationale behind each recommendation. It is designed to empower researchers to not only follow procedures but also to understand the underlying chemical and toxicological principles, thereby fostering a culture of proactive safety.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with Clovoxamine-d3 are inherited from its parent compound, Clovoxamine (Fluvoxamine), which is a potent psychoactive substance. The toxicological data for Fluvoxamine maleate serves as the primary basis for risk assessment.[2][3]

1.1. GHS Classification and Hazards

Based on available data for the parent compound and the specific SDS for the deuterated form, the following hazards are identified:

-

Acute Toxicity: Harmful if swallowed or if inhaled.[2]

-

Eye Damage/Irritation: Causes serious eye damage or irritation.[2][4]

-

Respiratory Irritation: May cause respiratory irritation.[2][4]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[2]

1.2. Toxicological Data Summary (Based on Fluvoxamine Maleate)

| Endpoint | Data | Source |

| Acute Oral Toxicity | LD50 (mouse): 1100 mg/kg | TCI Chemicals SDS[5] |

| Category 4 (Harmful if swallowed) | Sigma-Aldrich SDS | |

| Primary Routes of Entry | Ingestion, Inhalation, Eye/Skin Contact | General for powdered chemicals |

| Symptoms of Exposure | Drowsiness, Nausea, Headache, Dizziness, Agitation, Potential for Serotonin Syndrome | Fluvoxamine Medical Information[6][7] |

1.3. The Causal Link: Mechanism of Action and Potential for Harm

Clovoxamine acts as a selective serotonin reuptake inhibitor (SSRI), increasing the concentration of serotonin in the synaptic cleft.[8][9][10] This mechanism, while therapeutic at controlled doses, is also the source of its primary toxicological risks.

-

Serotonin Syndrome: Over-exposure, particularly in combination with other serotonergic agents, can lead to a potentially life-threatening condition known as serotonin syndrome.[6][8][9] Symptoms can include mental status changes (agitation, hallucinations), autonomic instability (tachycardia, hyperthermia), and neuromuscular aberrations.[11]

-

Central Nervous System (CNS) Effects: As a psychoactive compound, accidental ingestion or inhalation can lead to CNS effects such as drowsiness, dizziness, and confusion.[6][12]

-

Drug-Drug Interactions: Fluvoxamine is a potent inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19) and a moderate inhibitor of others (CYP3A4).[6][11][13] This can drastically alter the metabolism of other compounds, a critical consideration in research settings where multiple novel compounds may be handled.

The deuteration in Clovoxamine-d3 is designed to slow metabolism. While this can be a therapeutic advantage, it may also mean that in an accidental exposure scenario, the compound could have a longer half-life, potentially prolonging toxic effects. Therefore, all handling procedures must be executed with a high degree of precision and containment.

Section 2: Safe Handling and Engineering Controls

The cornerstone of safely handling Clovoxamine-d3 is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazardous material.

-

Chemical Fume Hood: All weighing and handling of powdered Clovoxamine-d3 must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[1]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][14]

-

Containment: For procedures with a higher risk of aerosolization (e.g., sonication), consider the use of a glove box or other closed-system transfer methods.

2.2. Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistent and safe handling.

-

Access Control: Limit access to areas where Clovoxamine-d3 is stored and handled to authorized and trained personnel only.

-

Decontamination: All surfaces and equipment must be decontaminated after use. A mild detergent and water solution is generally effective, followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring all waste is collected as hazardous.

-

Waste Disposal: All Clovoxamine-d3 waste, including contaminated PPE and empty containers, must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[1]

2.3. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific tasks being performed.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (Nitrile is a common choice, but check manufacturer's compatibility data).[14] | Prevents dermal absorption. Gloves must be inspected before use and removed properly to avoid contaminating skin. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][14] | Protects eyes from airborne powder and accidental splashes. |

| Body Protection | A fully buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if work is performed within a fume hood. If dusts are generated outside of a hood, a NIOSH-approved respirator with particulate filters (e.g., N95) is necessary.[3] | Prevents inhalation, a primary route of exposure for powdered compounds. |

Section 3: Storage and Stability

Proper storage is critical for maintaining the integrity of Clovoxamine-d3 and ensuring laboratory safety.[1]

-

Temperature: Store in a refrigerator, typically between 2°C and 8°C, unless otherwise specified by the supplier.[3][5]

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential H/D exchange, which could compromise isotopic purity.[1][15][16] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3] The storage location should be secure and clearly labeled.

Section 4: Emergency Procedures and First Aid

Rapid and informed response to an exposure is critical. All personnel handling Clovoxamine-d3 must be familiar with these procedures.

4.1. Exposure Response Protocol

Caption: Emergency response workflow for Clovoxamine-d3 exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[4][14]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[3][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do not induce vomiting.[3][14]

4.2. Fire and Spill Management

-

Fire Fighting: Use extinguishing media appropriate for the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17] A solid water stream may be inefficient.[2] Firefighters should wear self-contained breathing apparatus.

-

Spill Cleanup: For a small powder spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Use a dust suppressant if necessary.[17] Ensure the area is then decontaminated. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Conclusion

The safe handling of Clovoxamine-d3 is predicated on a thorough understanding of its pharmacological activity, the specific hazards it presents, and the rationale behind established safety protocols. By integrating the principles of containment, diligent use of PPE, and adherence to emergency procedures, researchers can mitigate the risks associated with this potent compound. This guide serves as a foundational document to be supplemented by institution-specific training and a continuous commitment to a culture of safety in the laboratory.

References

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- Selection Guide on Deuter

- Deuterated - Solvents, Reagents& Accessories. Chromservis.

- Deuter

- Identification and associated hazards of clandestine drug laboratories.

- Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Str

- Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Str

- Safety D

- SAFETY D

- What is fluvoxamine's (selective serotonin reuptake inhibitor) mechanism of action in treating Obsessive-Compulsive Disorder (OCD)? Dr.Oracle.

- Fluvoxamine.

- SAFETY DATA SHEET Fluvoxamine Maleate Extended-Release Capsules 100 mg and 150 mg.

- SAFETY D

- Fluvoxamine (maleate)

- SAFETY D

- Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. Journal of Analytical Toxicology - Oxford Academic.

- Regulatory Considerations for Deuter

- LUVOX® (Fluvoxamine Maleate) Tablets 25 mg, 50 mg and 100 mg Suicidality and Antidepressant Drug.

- Hazards of Clandestine Drug Labor

- Chemical hazards related to clandestine drug labor

- SAFETY D

- Fluvoxamine (oral route). Mayo Clinic.

- Fluvoxamine. Wikipedia.

- Fluvoxamine (Luvox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- Fluvoxamine-d3. MedchemExpress.com.

- Fluvoxamine. LiverTox - NCBI Bookshelf - NIH.

- Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers.

- Fluvoxamine. PubChem - NIH.

- Label: FLUVOXAMINE MALE

- FluvoxaMINE Monograph for Professionals. Drugs.com.

- Can You Take Fluvoxamine with Vitamin D3? Drugs.com.

- Fluvoxamine-d3 Male

- Fluvoxamine Maleate Tablets.

- Buspirone. Wikipedia.

- All ProductsTop Brands at Dis-Chem

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Fluvoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fluvoxamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. droracle.ai [droracle.ai]

- 9. Fluvoxamine (Luvox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 14. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]

- 15. labinsights.nl [labinsights.nl]

- 16. chromservis.eu [chromservis.eu]

- 17. ajantapharmausa.com [ajantapharmausa.com]

Clovoxamine-d3 internal standard preparation protocol

Application Note: AN-2026-CLV-IS Protocol for the Preparation and Validation of Clovoxamine-d3 Internal Standard

Introduction & Scope

Clovoxamine (4-chloro-5-methoxyvalerophenone O-(2-aminoethyl)oxime) is a serotonin-norepinephrine reuptake inhibitor (SNRI) structurally homologous to fluvoxamine. In quantitative bioanalysis (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Clovoxamine-d3 , is the gold standard for correcting matrix effects, ionization suppression, and extraction variability.

This protocol details the preparation, handling, and validation of Clovoxamine-d3. It addresses specific physicochemical challenges inherent to oxime ethers, including E/Z photo-isomerization and isotopic contribution , ensuring compliance with FDA and EMA bioanalytical guidelines.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.

Physicochemical Context & Material Specifications

Understanding the molecule is the first step to a robust protocol. Clovoxamine contains a basic primary amine and a lipophilic chlorophenyl tail.

| Property | Specification | Critical Note |

| Compound | Clovoxamine-d3 | Deuterium label typically on the O-methyl group ( |

| Parent MW | ~284.78 Da | Monoisotopic Mass (Parent): ~284.13 |

| IS MW | ~287.80 Da | Mass Shift: +3 Da (Avoids overlap with |

| pKa | ~9.2 (Amine) | Highly basic; requires pH control in mobile phase. |

| LogP | ~2.4 - 3.2 | Lipophilic; soluble in Methanol (MeOH) and Acetonitrile (ACN). |

| Stability | Light Sensitive | Oxime linkage is susceptible to E/Z isomerization under UV light. |

Reagents & Equipment

-

Solvent A: Methanol (LC-MS Grade) – Preferred for stock solubility.

-

Solvent B: Water (LC-MS Grade).

-

Acidifier: Formic Acid (FA) or Ammonium Formate (buffer).

-

Vessels: Amber glass vials (silanized preferred to prevent amine adsorption).

-

Weighing: Microbalance (readability 0.001 mg or 0.01 mg).

Protocol: Standard Preparation Workflow

Stock Solution Preparation (Primary Stock)

Objective: Create a stable, high-concentration master stock (e.g., 1.0 mg/mL).

-

Equilibration: Allow the Clovoxamine-d3 reference material to reach room temperature in a desiccator (prevent condensation).

-

Weighing: Weigh approximately 1.0 mg of Clovoxamine-d3 into a 1.5 mL amber glass vial.

-

Calculation: Correct for purity and salt form.

-

-

Dissolution: Add Methanol (MeOH) to achieve exactly 1.0 mg/mL (free base equivalent).

-

Why Methanol? Clovoxamine free base and common salts (fumarate) exhibit high solubility in MeOH, minimizing precipitation risks during cold storage.

-

-

Mixing: Vortex for 60 seconds. Sonication is not recommended unless necessary, to avoid heating and potential degradation.

-

Storage: Aliquot into amber cryovials. Store at -70°C.

-

Validity: 12 months (subject to stability testing).

-

Working Solution Preparation (Spiking Solution)

Objective: Create a solution for daily use that minimizes "solvent shock" when added to biological matrices.

-

Dilution Solvent: 50:50 Methanol:Water (v/v).

-

Reasoning: Pure organic solvent can precipitate plasma proteins prematurely upon spiking. A 50% aqueous mix ensures homogeneity with the plasma/urine matrix.

-

-

Intermediate Stock (10 µg/mL): Dilute 10 µL of Primary Stock into 990 µL of Dilution Solvent.

-

Final Spiking Solution (e.g., 500 ng/mL): Dilute Intermediate Stock further to reach the target spiking concentration.

-

Target: The final concentration in the matrix should yield an MS response similar to the geometric mean of the calibration curve (or mid-QC level).

-

Spiking Protocol

-

Aliquot Matrix: Transfer 50 µL of plasma/urine to a 96-well plate.

-

Add IS: Add 10 µL of Working Solution to every sample (Standards, QCs, Blanks, Unknowns) except the "Double Blank".

-

Equilibration (Crucial): Vortex gently for 1 minute and let stand for 5 minutes.

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision pathways for IS preparation and troubleshooting.

Caption: Step-by-step workflow for Clovoxamine-d3 preparation, highlighting the critical equilibration step often missed in standard protocols.

Critical Control Points & Expert Insights

Isotopic Purity & "Cross-Talk"

Clovoxamine contains a chlorine atom. Natural chlorine exists as

-

The Risk: If the analyte (d0) has a naturally occurring M+3 isotope (unlikely for Cl, but possible via

combinations), it could interfere with the IS channel. Conversely, if the Clovoxamine-d3 is not 99%+ pure, unlabeled d0 impurity will cause a positive bias in the analyte quantification. -

Validation Step: Inject a "Zero Sample" (Matrix + IS only). The response in the Analyte channel must be

of the LLOQ response (FDA M10 Guidance).

E/Z Isomerization (The "Oxime" Problem)

Oxime ethers like Clovoxamine can isomerize between E (trans) and Z (cis) forms when exposed to UV light or low pH.

-

Impact: If the IS isomerizes at a different rate than the analyte (due to slight pKa shifts from deuteration, though rare), retention times may drift apart.

-

Control:

-

Use Amber Glassware strictly.

-

Keep autosampler temperature at 4°C.

-

Ensure the LC method resolves the isomers, or (more commonly) integrate them together if they co-elute and the ratio is constant.

-

Prevention of Back-Exchange

The deuterium label on Clovoxamine-d3 is typically on the O-methyl group. This is a non-exchangeable site.

-

Warning: If you use a custom IS labeled on the aromatic ring or the amine, acidic mobile phases (0.1% Formic Acid) can cause H/D exchange, leading to signal loss over time. Always verify the label position.

System Suitability & Acceptance Criteria

Before running a sample batch, perform the following "System Suitability Test" (SST):

| Parameter | Acceptance Criteria | Corrective Action |

| IS Retention Time | Within ±0.05 min of Analyte | Adjust mobile phase gradient. |

| IS Area Variation | CV | Check injector reproducibility / solubility. |

| IS Response in Blank | Replace solvents; check for carryover. | |

| Analyte in Zero | Check IS stock for d0 impurity. |

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6335903, Clovoxamine. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Nozawa, H., et al. (2025). Quantification of fluvoxamine... by LC-MS/MS... using the standard addition method. Legal Medicine. Retrieved from [Link]

Sources

- 1. Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijbpas.com [ijbpas.com]

- 4. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of Clovoxamine in Human Plasma via LC-MS/MS using Stable Isotope Dilution (Clovoxamine-d3)

Abstract

This application note details a robust, validated protocol for the extraction and quantitation of Clovoxamine (an investigational SNRI/SSRI) from human plasma. Utilizing Clovoxamine-d3 as the internal standard (IS), this method employs Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects commonly associated with plasma phospholipids. The protocol is designed to meet FDA M10 Bioanalytical Method Validation requirements, ensuring high sensitivity (LLOQ < 1.0 ng/mL) and reproducibility for clinical trials.

Introduction & Scientific Rationale

The Analyte: Clovoxamine

Clovoxamine is a 5-methoxyvalerophenone O-(2-aminoethyl)oxime derivative, structurally analogous to Fluvoxamine but substituted with a 4-chlorophenyl group rather than a trifluoromethyl group.

-

Chemical Class: Basic amine (Oxime ether).

-

pKa: ~9.4 (Primary amine).

-

LogP: ~2.4 (Moderately lipophilic).

The Internal Standard: Clovoxamine-d3

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) are the primary source of error. Clovoxamine-d3 is the stable isotope-labeled analog (SILA) of the analyte.

-

Mechanism: Because Clovoxamine-d3 co-elutes with Clovoxamine and possesses nearly identical ionization properties, it compensates for variability in extraction recovery and ionization efficiency in real-time.

-

Critical Requirement: The IS must be added before any sample manipulation to track the analyte through the entire workflow.

Extraction Strategy: Why MCX SPE?

While Liquid-Liquid Extraction (LLE) using hexane/ethyl acetate is traditional for this class, it often suffers from variable recovery and "dirty" extracts containing non-polar plasma lipids. We recommend Mixed-Mode Cation Exchange (MCX) SPE for three reasons:

-

Orthogonal Cleanup: Utilizes both hydrophobicity (Reverse Phase) and charge (Cation Exchange).

-

Phospholipid Removal: The wash steps in MCX effectively strip phospholipids that cause ion suppression.

-

Solvent Compatibility: Elution in high-organic/basic solvent is directly compatible with evaporation and reconstitution.

Materials & Reagents

| Reagent | Specification | Purpose |

| Clovoxamine | >98% Purity | Reference Standard |

| Clovoxamine-d3 | >98% Isotopic Purity | Internal Standard |

| Human Plasma | K2EDTA or Lithium Heparin | Biological Matrix |

| Formic Acid (FA) | LC-MS Grade | pH Adjustment (Protonation) |

| Ammonium Hydroxide | 28-30% | Elution Modifier (Deprotonation/Release) |

| Methanol (MeOH) | LC-MS Grade | Wash/Elution Solvent |

| Water | 18.2 MΩ·cm | Solvent |

| SPE Cartridges | Oasis MCX or Strata-X-C (30 mg/1 mL) | Extraction Sorbent |

Experimental Protocol

Stock and Working Solutions

-

Stock Solution (1 mg/mL): Dissolve Clovoxamine and Clovoxamine-d3 in Methanol. Store at -20°C.

-

IS Working Solution (IS-WS): Dilute Clovoxamine-d3 stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Pre-Treatment

-

Objective: Disrupt protein binding and protonate the analyte (Charge State: +1) to ensure binding to the cation exchange sorbent.

-

Step: To 200 µL of human plasma, add 20 µL of IS-WS and 200 µL of 2% Formic Acid (aq) .

-

Action: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

Solid Phase Extraction (MCX) Workflow

The following workflow utilizes the basicity of Clovoxamine (pKa ~9.4).

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. High contrast steps ensure removal of interferences while retaining the basic analyte.

Detailed Steps:

-

Condition: 1 mL MeOH followed by 1 mL Water.

-

Load: Apply supernatant from 4.2. Low vacuum (< 5 inHg).

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid. Rationale: Keeps analyte charged (bound) while washing away salts and proteins.

-

Wash 2 (Organic): 1 mL 100% Methanol. Rationale: Critical step. Since analyte is ionically bound, we can use 100% organic solvent to wash away hydrophobic neutrals and phospholipids without eluting the drug.

-

Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . Rationale: High pH neutralizes the amine (removes charge), releasing it from the sorbent.

-

Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibrate for 2 min).

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Clovoxamine | 285.1 [M+H]+ | 71.1 | 30 | 20 |

| Clovoxamine-d3 | 288.1 [M+H]+ | 71.1 | 30 | 20 |

*Note: The m/z 71 product ion corresponds to the amino-ethyl tail (-CH2-CH2-NH2), a common high-intensity fragment for this class. Secondary transition m/z 44 can be used for confirmation.

Method Validation (FDA M10 Compliant)

To ensure scientific integrity, the following parameters must be validated:

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Criteria: Correlation coefficient (

) > 0.99. Accuracy of standards ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Calculate the Matrix Factor (MF) using the post-extraction spike method.

-

Acceptance: IS-normalized MF should be close to 1.0 with CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).

Stability[1]

-

Freeze-Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours at room temperature (critical for oximes which can isomerize or degrade).

Troubleshooting & Optimization

Figure 2: Troubleshooting decision tree for common bioanalytical anomalies.

Critical Note on Isomerism

Clovoxamine contains an oxime double bond (E/Z isomers). The E-isomer is typically the active pharmaceutical ingredient. Ensure your chromatographic method resolves these isomers or that the integration sums them if they interconvert rapidly, though historically the E-isomer is stable.

References

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2] [Link]

-

PubChem. (n.d.). Clovoxamine (Compound CID 6335903).[3][4] National Center for Biotechnology Information. [Link]

-

Hurst, H. E., et al. (1981). Determination of clovoxamine concentration in human plasma by electron capture gas chromatography.[5] Clinical Chemistry, 27(7), 1210-1212.[5] [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 3. Clovoxamine - Wikipedia [en.wikipedia.org]

- 4. Clovoxamine | C14H21ClN2O2 | CID 6335903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of clovoxamine concentration in human plasma by electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Protein precipitation protocols using Clovoxamine-d3

An Application Note and Protocol for Bioanalytical Sample Preparation: Protein Precipitation Utilizing Clovoxamine-d3 as an Internal Standard

Abstract

This document provides a comprehensive guide to the principles and execution of protein precipitation for the quantitative analysis of analytes in biological matrices, such as human plasma or serum. We detail a robust protocol centered on the use of organic solvent precipitation, a widely adopted technique for its simplicity, speed, and efficiency in removing proteinaceous interferences prior to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2][3] The protocol incorporates Clovoxamine-d3, a stable isotope-labeled (SIL) internal standard, which is critical for ensuring the accuracy and precision of quantitative bioanalysis by correcting for variability during sample processing and analysis.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and validated method for sample preparation.

Introduction and Scientific Principles

The Rationale for Protein Precipitation

Biological fluids such as plasma and serum are complex matrices containing a high abundance of proteins.[1] These macromolecules can interfere significantly with downstream analytical techniques like LC-MS by fouling the analytical column, suppressing the ionization of the target analyte, and creating high background noise.[2] Protein precipitation is a rapid and effective sample preparation technique designed to remove the majority of these proteins from the sample matrix.[6] The primary advantages of this method are its speed, low cost, and suitability for high-throughput workflows.[1][7]

Mechanism of Organic Solvent Precipitation

The most common approach to protein precipitation involves the addition of a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[2][6] Proteins remain soluble in aqueous solutions due to the formation of a hydration layer around the molecule.[1] When an organic solvent is introduced, it disrupts this hydration shell by reducing the dielectric constant of the medium.[8] This action weakens the forces keeping the protein dissolved, leading to an increase in protein-protein interactions, aggregation, and subsequent precipitation out of the solution.[8][9] The precipitated proteins can then be easily separated from the liquid supernatant, which contains the analyte of interest, by centrifugation or filtration.[1]

The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Quantitative bioanalysis by LC-MS is susceptible to variations arising from sample preparation, injection volume inconsistencies, and matrix effects during ionization.[4][10] To ensure accuracy and reproducibility, an internal standard (IS) is added at a known, fixed concentration to all samples, calibrators, and quality controls.[11] The ideal IS is a stable isotope-labeled version of the analyte.[5][12]

Clovoxamine-d3 is the deuterated analogue of Clovoxamine. Due to the inclusion of stable heavy isotopes (deuterium), it is chemically and physically almost identical to its non-labeled counterpart.[5] It therefore co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency.[13] By calculating the peak area ratio of the analyte to the SIL-IS, any variations introduced during the workflow are effectively normalized, leading to highly precise and accurate quantification.[4] While Clovoxamine itself was investigated as an antidepressant, it has also been successfully employed as an internal standard for the analysis of other structurally related antidepressants, making Clovoxamine-d3 a potentially suitable SIL-IS for Clovoxamine or Fluvoxamine.[14][15]

Materials and Reagents

| Material/Reagent | Grade/Specification | Recommended Supplier |

| Clovoxamine-d3 | ≥98% purity | Commercially Available |

| Analyte of Interest (e.g., Clovoxamine) | ≥98% purity | Commercially Available |

| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich |

| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich |

| Formic Acid | LC-MS Grade | Fisher Scientific, Sigma-Aldrich |

| Deionized Water | Type 1, 18.2 MΩ·cm | Milli-Q® system or equivalent |

| Human Plasma/Serum (Blank) | Pooled, K2EDTA or Serum | BioIVT, Seralab |

| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, low-binding | Eppendorf, Sarstedt |

| 96-Well Collection Plates | Polypropylene, 1 mL or 2 mL | Waters, Agilent |

| Pipettes and Tips | Calibrated, various volumes | Gilson, Eppendorf |

| Vortex Mixer | Standard laboratory model | Scientific Industries |

| Microcentrifuge or Plate Centrifuge | Refrigerated, capable of >10,000 x g | Beckman Coulter, Eppendorf |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Causality Note: Preparing concentrated stock solutions in an organic solvent ensures stability and allows for accurate dilution into aqueous-based working solutions for spiking into the biological matrix.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of the analyte and Clovoxamine-d3 (IS) into separate volumetric flasks.

-

Dissolve in Methanol to the flask's nominal volume to achieve a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Internal Standard (IS) Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the Clovoxamine-d3 stock solution using 50:50 (v/v) Acetonitrile:Water to reach a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range and MS sensitivity.

-

-

Precipitation Solvent with IS:

-

For a high-throughput workflow, the IS can be added directly to the precipitation solvent. A common approach is to use Acetonitrile containing 0.1% Formic Acid as the "crashing solvent". Add the appropriate volume of Clovoxamine-d3 stock to this solvent to achieve a desired final concentration that will be delivered to the sample.

-

Protein Precipitation Workflow

This protocol is designed for a 100 µL plasma/serum sample. Volumes can be scaled as needed.

-

Step 1: Sample Aliquoting

-

Allow all biological samples, calibrators, and QCs to thaw completely at room temperature. Vortex gently to ensure homogeneity.

-

Pipette 100 µL of each sample into a designated 1.5 mL microcentrifuge tube or a well in a 96-well plate.

-

-

Step 2: Addition of Internal Standard

-

Add a small, precise volume (e.g., 10 µL) of the Working IS Solution (from 3.1.2) to each sample.

-

Alternative (Recommended for high-throughput): This step is combined with Step 3 by using the precipitation solvent pre-mixed with the IS (from 3.1.3).

-

-

Step 3: Addition of Precipitation Solvent

-

Add 300 µL of cold (≤4°C) Acetonitrile to each sample. A 3:1 solvent-to-sample ratio is standard and effective for precipitating the majority of proteins.[1]

-

Causality Note: Using cold solvent can enhance the precipitation process and helps to minimize enzymatic degradation of the analyte.[16] Adding the solvent forcefully helps to initiate the mixing and precipitation process.

-

-

Step 4: Mixing (Vortex)

-

Cap the tubes or seal the plate. Vortex vigorously for 30-60 seconds.

-

Causality Note: Thorough mixing is critical to ensure complete interaction between the solvent and the sample, maximizing protein precipitation efficiency.[1]

-

-

Step 5: Centrifugation

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Causality Note: Centrifugation pellets the aggregated proteins into a tight pellet at the bottom of the tube, allowing for clean separation of the supernatant. Refrigeration helps maintain sample stability.[16]

-

-

Step 6: Supernatant Transfer

-

Carefully aspirate the supernatant (~350 µL) without disturbing the protein pellet.

-

Transfer the supernatant to a clean tube or a fresh 96-well plate for analysis.

-

-

Step 7: (Optional) Evaporation and Reconstitution

-

If the analyte concentration is very low or the solvent composition is incompatible with the initial LC mobile phase, the supernatant can be evaporated to dryness under a stream of nitrogen.

-

The residue is then reconstituted in a smaller volume of mobile phase-compatible solution (e.g., 100 µL of 90:10 Water:ACN). This step effectively concentrates the analyte.[17]

-

Workflow Visualization

Caption: High-level workflow for protein precipitation using an organic solvent and internal standard.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte/IS Recovery | 1. Incomplete protein precipitation leading to analyte co-precipitation. 2. Analyte adsorption to the protein pellet or plasticware. 3. Analyte instability at room temperature. | 1. Increase the solvent-to-sample ratio (e.g., to 4:1). Ensure vigorous vortexing. 2. Use low-binding microcentrifuge tubes. Consider a different precipitation solvent (e.g., Methanol). 3. Keep samples on ice or in a refrigerated autosampler throughout the process. |

| Clogged LC Column / High Backpressure | Inefficient removal of precipitated proteins; fine particulates in the supernatant. | 1. Increase centrifugation time and/or speed to form a tighter pellet. 2. Be more careful during supernatant aspiration to avoid the pellet. 3. Consider using a 96-well filtration plate designed for protein precipitation as an alternative to centrifugation. |

| High Variability in IS Response | 1. Inconsistent pipetting of sample or IS. 2. Incomplete mixing before precipitation. 3. Variable ion suppression ("matrix effect") across samples. | 1. Ensure pipettes are calibrated. Pre-wet pipette tips. 2. Standardize vortexing time and speed. 3. This is what the SIL-IS is designed to correct for. If variability is extreme (>30% RSD), further sample cleanup (e.g., LLE or SPE) may be needed. |

| Precipitate is "fluffy" and hard to separate | 1. Insufficient centrifugation force or time. 2. Suboptimal solvent-to-sample ratio. | 1. Increase centrifugation speed to >10,000 x g and time to 10-15 minutes. 2. Experiment with different solvent ratios (e.g., 3:1 vs 4:1 ACN:plasma). |

Conclusion

Protein precipitation with an organic solvent is a foundational technique in bioanalytical sample preparation. When coupled with a high-quality stable isotope-labeled internal standard like Clovoxamine-d3, this method provides a fast, robust, and cost-effective workflow for the accurate quantification of small molecule analytes in complex biological matrices. The protocol detailed herein serves as a validated starting point that can be adapted and optimized for specific analytes and laboratory requirements, consistently delivering clean extracts suitable for sensitive LC-MS analysis.

References

-

LCGC International. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. [Link]

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

-

BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]

-

Let's Talk Academy. How Organic Solvents Affect Protein Precipitation: Key Insights. Let's Talk Academy. [Link]

-

Substack. What are internal standards, and why do they matter in LC/MS?. Metabolomics Made Simple. [Link]

-

Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

-

Phenomenex. Protein Precipitation Method. Phenomenex. [Link]

-

Dr. Manojkumar N. Protein Precipitation Using Organic solvent. YouTube. [Link]

-

Wikipedia. Clovoxamine. Wikipedia. [Link]

-

PubMed. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. National Center for Biotechnology Information. [Link]

-

ResearchGate. Are internal standards really necessary in a LC-MS analysis?. ResearchGate. [Link]

-

Patsnap. Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

-

Patsnap. Clovoxamine - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

ResearchGate. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. ResearchGate. [Link]

-

LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

-

Allumiqs. Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Allumiqs. [Link]

-

YouTube. Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. Shomu's Biology. [Link]

-

Patsnap. Protein Precipitation: Significance and symbolism. Patsnap Synapse. [Link]

-

ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

-

PubChem. Clovoxamine. National Center for Biotechnology Information. [Link]

-

Patsnap. Plasma sample preparation: Significance and symbolism. Patsnap Synapse. [Link]

-

MDPI. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]

-

ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. American Chemical Society. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. nebiolab.com [nebiolab.com]

- 5. bioanalytics.substack.com [bioanalytics.substack.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. wisdomlib.org [wisdomlib.org]

- 12. biopharmaservices.com [biopharmaservices.com]

- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Clovoxamine - Wikipedia [en.wikipedia.org]

- 15. Clovoxamine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

Minimizing matrix effects in Clovoxamine-d3 analysis

Welcome to the technical support resource for the bioanalysis of Clovoxamine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and critical challenge in quantitative LC-MS/MS: the matrix effect. Here, we move beyond simple protocols to explain the why behind the how, empowering you to develop robust, accurate, and reliable analytical methods.

Introduction to the Challenge: The Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample except for the analyte of interest. In bioanalysis, this includes a complex mixture of endogenous substances like salts, proteins, lipids, and metabolites from plasma, urine, or tissue. The matrix effect occurs when these co-eluting components interfere with the ionization of the target analyte (Clovoxamine-d3), leading to either suppression or enhancement of its signal.[1][2][3] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative results.[4] Electrospray ionization (ESI) is particularly susceptible to these effects.[5][6]

This guide provides a structured approach to diagnosing, troubleshooting, and ultimately minimizing matrix effects in your Clovoxamine-d3 assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Clovoxamine-d3 signal is inconsistent and often suppressed when analyzing plasma samples. What's the likely cause?

Answer: The most probable cause of signal suppression in plasma samples is the presence of endogenous phospholipids.[7][8] Phospholipids are major components of cell membranes and are abundant in plasma. During a typical reversed-phase chromatographic run, certain phospholipids can co-elute with the analyte, competing for ionization in the MS source and suppressing the analyte's signal.[5][7] This leads to poor reproducibility and inaccurate quantification.

Troubleshooting Workflow: Diagnosing & Solving Phospholipid Interference

Caption: Workflow for diagnosing and mitigating matrix effects.

Q2: What is the best initial sample preparation technique to reduce matrix effects for Clovoxamine-d3?

Answer: There is no single "best" technique, as the optimal choice depends on required sensitivity, throughput, and the specific matrix. However, the techniques can be ranked by their general effectiveness in removing matrix components. Improving sample preparation is often the most effective way to combat ion suppression.[7]

| Technique | Principle | Pros | Cons | Effectiveness for Matrix Removal |

| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[7] | Simple, fast, inexpensive. | Ineffective at removing phospholipids and other soluble interferences.[9] | Low |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[7] | Can provide very clean extracts.[9][10] | Can have low recovery for polar analytes; solvent-intensive.[9] | Medium to High |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[11] | Highly selective, provides clean extracts and allows for sample concentration.[11] | More complex and time-consuming method development. | High |

| Phospholipid Removal Plates | Specialized SPE plates or filtration devices that specifically target and remove phospholipids.[8][11][12] | Very effective at removing the primary source of suppression in plasma.[8] Simple workflow.[13] | May not remove other matrix components; can be more expensive. | Very High (for Phospholipids) |

Recommendation: Start with a comparison. For Clovoxamine, a basic compound, a mixed-mode Solid-Phase Extraction (SPE) combining reversed-phase and strong cation exchange (RP/SCX) often yields the cleanest extracts and significantly reduces matrix effects.[9] If throughput is critical and suppression is mainly from phospholipids, specialized phospholipid removal plates are an excellent choice.[8][12]

Q3: I want to use SPE. Can you provide a starting protocol for Clovoxamine-d3 extraction from plasma?

Answer: Certainly. Clovoxamine is a basic compound, making a mixed-mode cation exchange SPE protocol highly effective. This approach uses two retention mechanisms—reversed-phase and ion exchange—for superior selectivity.[9]

Protocol: Mixed-Mode Cation Exchange SPE for Clovoxamine-d3

This protocol is a starting point and should be optimized for your specific application.

Materials:

-

Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridge

-

Plasma sample containing Clovoxamine-d3

-

2% Phosphoric Acid in Water

-

Methanol

-

Acetonitrile

-

5% Ammonium Hydroxide in 95:5 Acetonitrile:Methanol

Step-by-Step Methodology:

-

Condition: Pass 1 mL of Methanol through the SPE cartridge.

-

Equilibrate: Pass 1 mL of 2% Phosphoric Acid in water through the cartridge.

-

Load: Load the pre-treated plasma sample (e.g., 500 µL plasma diluted with 500 µL of 2% Phosphoric Acid). Under these acidic conditions, Clovoxamine (a base) will be positively charged and retained by both cation exchange and reversed-phase mechanisms.

-

Wash 1 (Polar Interferences): Pass 1 mL of 2% Phosphoric Acid in water to remove salts and other highly polar interferences.

-

Wash 2 (Non-Polar Interferences): Pass 1 mL of Methanol to remove non-polar interferences like lipids. This step is crucial for phospholipid removal.

-

Elute: Pass 1 mL of 5% Ammonium Hydroxide in 95:5 Acetonitrile:Methanol. The basic pH neutralizes the Clovoxamine, disrupting the ion-exchange retention and allowing it to elute.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solution.

Caption: Mixed-Mode Cation Exchange SPE Workflow.

Q4: My sample prep is optimized, but I still see some matrix effects. Can I use chromatography to fix this?

Answer: Yes. Chromatographic separation is your second line of defense. The goal is to achieve temporal separation between your analyte (Clovoxamine-d3) and any remaining interfering components from the matrix.[1]

Key Strategies:

-

Increase Chromatographic Resolution: Using Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns can significantly increase peak efficiency and resolution, which can separate the analyte from interferences.[9]

-

Modify the Mobile Phase: Adjusting the pH of the mobile phase can alter the retention of Clovoxamine relative to matrix components. Since Clovoxamine is a basic compound, a higher pH mobile phase (within column limits) will make it less polar and increase its retention on a C18 column, potentially moving it away from early-eluting interferences.[9]

-

Adjust the Gradient: Lengthening the gradient time can improve the separation between closely eluting peaks.

-

Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the initial part of the run to waste instead of the MS source. This simple step can significantly reduce source contamination.[14]

Q5: How does using Clovoxamine-d3 as an internal standard help with matrix effects? Is it a perfect solution?

Answer: Using a stable isotope-labeled internal standard (SIL-IS) like Clovoxamine-d3 is the most widely accepted and effective method to compensate for, but not eliminate, matrix effects.[1][15]

Mechanism of Compensation: Clovoxamine-d3 is chemically identical to Clovoxamine, with the only difference being the slightly higher mass due to the deuterium atoms. Therefore, it is expected to have the same:

-

Extraction recovery from the sample matrix.[15]

-

Chromatographic retention time.[15]

-

Ionization efficiency in the MS source.

Because the SIL-IS co-elutes and behaves identically to the analyte, any signal suppression or enhancement it experiences will be proportional to the effect on the actual analyte.[16] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[17]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. researchgate.net [researchgate.net]

- 10. e-b-f.eu [e-b-f.eu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Clovoxamine-d3 Bioanalysis

This technical guide is structured as a specialized support resource for bioanalytical scientists. It moves beyond generic advice to address the specific physicochemical properties of Clovoxamine and its deuterated internal standard (IS).

Executive Summary & Chemical Profile

The Core Challenge: Low recovery of Clovoxamine-d3 in serum is rarely a "random" error.[1] It is almost exclusively driven by pH mismanagement during extraction or differential matrix effects between the analyte and the internal standard.

Clovoxamine is a lipophilic base (O-methyloxime ether derivative).[1]

-

pKa: ~8.7 (Estimated based on structural analog Fluvoxamine).[1]

-

Charge State: At physiological pH (7.4), it is predominantly protonated (

).[1] -

Implication: To extract it effectively, you must manipulate its charge state.[1] Standard "neutral" extraction protocols will fail.[1]

Diagnostic Workflow: Is it Recovery or Suppression?

Before modifying your extraction, you must confirm if the signal loss is due to extraction inefficiency (True Recovery) or Ion Suppression (Matrix Effect).[1]

The "Post-Column Infusion" Test:

-

Simultaneously infuse Clovoxamine-d3 post-column.[1]

-

Observation: If you see a negative peak (dip) at the Clovoxamine retention time, you have Ion Suppression , not low recovery.[1]

-

Solution: Improve chromatography or switch to Solid Phase Extraction (SPE) to remove phospholipids.[1]

-

-

Observation: Flat baseline (no dip)? You have Low Recovery .

-

Solution: Follow the extraction protocols below.

-

Optimized Extraction Protocols

We recommend Mixed-Mode Cation Exchange (MCX) SPE over Liquid-Liquid Extraction (LLE) for Clovoxamine due to its basic nature.[1]

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: High sensitivity, clean extracts, and removal of phospholipids.[1]

The Mechanism: "Catch and Release."[1] You lock the drug onto the cartridge using acid (charging the amine), wash away interferences, and release it using base (neutralizing the amine).[1]

Step-by-Step Guide:

-

Pre-treatment: Dilute 200 µL Serum with 200 µL 2% Formic Acid (aq) .[1]

-

Why: Acidifies serum (pH ~3), ensuring Clovoxamine is 100% ionized (

) to bind to the cation exchange sorbent.[1]

-

-

Conditioning: Methanol followed by Water.[1]

-

Loading: Load pre-treated sample at 1 mL/min.

-

Wash 1 (Aqueous): 2% Formic Acid.[1] (Removes proteins/salts).[1][3]

-

Wash 2 (Organic): 100% Methanol.[1] (Removes neutral lipids/interferences).[1]

-

Elution: 5% Ammonium Hydroxide in Methanol.

-

Why: High pH (>10) deprotonates Clovoxamine (

), breaking the ionic bond and releasing it into the organic solvent.[1]

-

-

Evaporation & Reconstitution: Dry under

and reconstitute in mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Cost reduction, older HPLC systems.[1]

The Mechanism: "pH Switching."[1] You must neutralize the drug to force it into the organic layer.[1]

-

Buffer: Add 50 µL of 0.5M Sodium Carbonate (pH 11) to 200 µL serum.

-

Solvent: Add 1 mL Hexane:Isoamyl Alcohol (98:2) or Ethyl Acetate .

-

Agitation: Vortex 5 mins, Centrifuge 10 mins @ 4000g.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical mechanism of the recommended SPE protocol.

Diagram 1: Extraction Logic Tree

Caption: Diagnostic workflow to distinguish between matrix suppression and true extraction failure.

Diagram 2: MCX "Catch & Release" Mechanism

Caption: The chemical mechanism of Mixed-Mode Cation Exchange (MCX) for basic drugs like Clovoxamine.

Troubleshooting FAQ

Q1: My internal standard (IS) recovery is lower than my analyte recovery. Why?

A: This is often due to equilibration time .[1] When you spike Clovoxamine-d3 into patient serum, it is "free" in solution.[1] The endogenous drug in the patient sample might be protein-bound.[1]

-

Fix: After spiking the IS, vortex and let the sample equilibrate for 15-30 minutes before extraction. This ensures the IS integrates into the matrix similarly to the analyte.[1]

Q2: I see a retention time shift between Clovoxamine and Clovoxamine-d3.

A: This is the Deuterium Isotope Effect .[1] Deuterated compounds are slightly more lipophilic and can elute slightly earlier than the non-deuterated analog on C18 columns.[1]

-

Risk: If the IS elutes earlier, it might drift into a region of ion suppression (e.g., phospholipid elution) that the analyte avoids.

-

Fix: Use a C13-labeled IS if possible (no RT shift). If sticking with d3, ensure your gradient separates the drug from the phospholipid dump (usually at the end of the run).

Q3: Can I use Protein Precipitation (PPT) instead of SPE/LLE?

A: You can, but expect issues. PPT (Acetonitrile crash) does not remove phospholipids.[1] Clovoxamine is lipophilic; phospholipids are lipophilic.[1] They will co-elute and suppress your signal.[1]

-

If you must use PPT: Use a "Hybrid SPE-PPT" plate (e.g., phospholipid removal plates) to filter the supernatant.[1]

Q4: I am losing recovery during the evaporation step.

A: Clovoxamine is a secondary amine and can adsorb to glass silanols.[1]

-

Fix: Add 0.1% Formic Acid or a trace of keeper solvent (e.g., DMSO or Ethylene Glycol) to the collection tube before evaporation to prevent the drug from drying completely onto the glass walls. Alternatively, use Polypropylene tubes.[1]

Comparative Data: Extraction Methods

| Parameter | Protein Precip (PPT) | Liquid-Liquid (LLE) | MCX SPE (Recommended) |

| Recovery % | 85-95% (High but dirty) | 70-85% (pH dependent) | 90-100% (Consistent) |

| Matrix Effect | High (Suppression likely) | Low | Very Low |

| Cleanliness | Poor (Lipids remain) | Good | Excellent |

| Throughput | High | Low (Manual transfer) | High (Automated) |

References

-

Fluvoxamine Structure & Properties (PubChem). National Library of Medicine.[1]

-

Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma. Forensic Science International (2006).[1][4]

-

Potential problems with using deuterated internal standards for LC-MS/MS.Annals of Clinical Biochemistry.

-

Development of a solid phase extraction for 'new' generation antidepressants.

Sources

- 1. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Technical Support Center: Optimizing Mobile Phase pH for Clovoxamine-d3 Separation